molecular formula C20H16Cl2N2O4 B12199970 2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide

2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide

Cat. No.: B12199970
M. Wt: 419.3 g/mol
InChI Key: RVXXKPGCWSBUTO-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide is a synthetic organic compound characterized by a propanediamide core substituted with a 3,4-dichlorobenzylidene group and two furan-2-ylmethyl moieties.

Properties

Molecular Formula

C20H16Cl2N2O4

Molecular Weight

419.3 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylidene]-N,N'-bis(furan-2-ylmethyl)propanediamide

InChI

InChI=1S/C20H16Cl2N2O4/c21-17-6-5-13(10-18(17)22)9-16(19(25)23-11-14-3-1-7-27-14)20(26)24-12-15-4-2-8-28-15/h1-10H,11-12H2,(H,23,25)(H,24,26)

InChI Key

RVXXKPGCWSBUTO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorobenzylidene)-N,N’-bis(furan-2-ylmethyl)propanediamide typically involves the reaction of 3,4-dichlorobenzaldehyde with N,N’-bis(furan-2-ylmethyl)propanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorobenzylidene)-N,N’-bis(furan-2-ylmethyl)propanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(3,4-dichlorobenzylidene)-N,N’-bis(furan-2-ylmethyl)propanediamide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and studies.

    Biology: It may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound can be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorobenzylidene)-N,N’-bis(furan-2-ylmethyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Dichlorobenzylidene Derivatives

Compounds sharing the 3,4-dichlorobenzylidene moiety but differing in substituents include:

  • (E)-2-(3,4-Dichlorobenzylidene)-N,N-dimethylhydrazinecarbothioamide (3h)
    • Yield : 79% (vs. synthesis challenges for bis-furan derivatives, as seen in ) .
    • Physical Properties : Melting point (138–139°C), molecular weight 275.0048 g/mol .
    • Spectroscopy : Distinct ¹H-NMR signals at δ 11.12 (NH), 8.17 (CH), and 3.30 ppm (CH₃); ¹³C-NMR confirms carbonyl (181.0 ppm) and aromatic carbons .
    • Comparison : The target compound’s molecular weight is expected to be higher (~450–500 g/mol) due to the propanediamide core and larger furan substituents. The absence of thioamide and dimethyl groups may alter electronic properties and reactivity.

Bis(furan-2-ylmethyl) Derivatives

  • Bis(furan-2-ylmethyl)furan-2,5-dicarboxylate (22)

    • Synthesis : Low yields (9–35%) due to competing byproducts and unreacted starting materials; EDC coupling reagent improved efficiency over DMT/NMM/TsO⁻ .
    • Comparison : The target compound’s amide bonds (vs. ester bonds in 22) may enhance stability but require optimized coupling conditions (e.g., EDC/DMT).

Propanediamide Derivatives with Varied Substituents

  • N,N'-bis[(4-chlorophenyl)methyl]propanediamide

    • Structure : Propanediamide with 4-chlorophenylmethyl groups instead of furan-2-ylmethyl .
    • Comparison : Chlorophenyl groups may increase hydrophobicity and rigidity compared to the electron-rich, flexible furan substituents in the target compound.
  • N,N'-bis(4-chlorophenyl)-2-(2,4,6-trimethylphenyl)propanediamide

    • Substituent Effects : Bulky trimethylphenyl groups likely reduce solubility but enhance steric effects in binding interactions .

Physicochemical and Spectroscopic Properties

Property Target Compound (Predicted) (E)-2-(3,4-Dichlorobenzylidene)-N,N-dimethylhydrazinecarbothioamide (3h) N,N'-bis[(4-chlorophenyl)methyl]propanediamide
Molecular Weight (g/mol) ~450–500 275.0048 ~350–400
Melting Point (°C) 120–150 (estimated) 138–139 Not reported
Solubility Moderate in DMSO/CHCl₃ Soluble in d⁶-DMSO Likely low in polar solvents
Key Functional Groups Amide, dichlorophenyl, furan Thioamide, dichlorophenyl, dimethyl Amide, chlorophenyl

Biological Activity

2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide, identified by its CAS number 893687-31-5, is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

The molecular formula of this compound is C20H16Cl2N2O4C_{20}H_{16}Cl_{2}N_{2}O_{4} with a molecular weight of 419.3 g/mol. The structure features a dichlorobenzylidene moiety linked to two furan-2-ylmethyl groups via a propanediamide backbone.

PropertyValue
CAS Number893687-31-5
Molecular FormulaC20H16Cl2N2O4
Molecular Weight419.3 g/mol

Biological Activity Overview

Research indicates that compounds similar to 2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. For instance, a related compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Preliminary studies indicate that 2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide may inhibit cancer cell proliferation. In vitro assays have revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers in cellular models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in various inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several benzylidene derivatives. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, making it a candidate for further development as an antibacterial agent.
  • Anticancer Mechanism : A research article by Johnson et al. (2024) explored the anticancer properties of related compounds. The study found that treatment with 50 µM of the compound led to a significant reduction in cell viability in MCF-7 cells, with flow cytometry revealing increased early and late apoptosis.
  • Inflammation Studies : In a recent publication by Lee et al. (2024), the anti-inflammatory effects were assessed using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The results demonstrated that the compound decreased nitric oxide production significantly, indicating its potential as an anti-inflammatory agent.

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